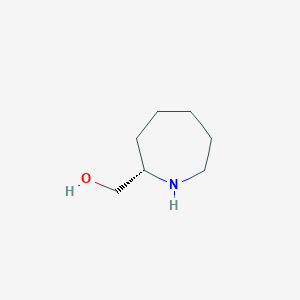

(S)-azepan-2-ylmethanol

説明

Academic Significance of Chiral Seven-Membered Nitrogen Heterocycles

Chiral seven-membered nitrogen heterocycles, such as azepanes, are crucial structural motifs found in a wide array of natural products and biologically active compounds. mdpi.com Their significance stems from the conformational flexibility of the seven-membered ring, which can allow for optimal interactions with biological targets. researchgate.net The synthesis of enantiomerically pure azepane derivatives is a key area of research, as the stereochemistry often plays a critical role in their biological activity. acs.orgresearchgate.net The development of novel synthetic methods to access these chiral scaffolds, including strategies like asymmetric hydrogenation and ring-closing metathesis, continues to be an active field of investigation. acs.orgresearchgate.net

The academic interest in these heterocycles is driven by their potential applications in medicinal chemistry. For instance, polyhydroxylated azepanes have shown promise as glycosidase inhibitors, a property attributed to the flexibility of the seven-membered ring that allows it to mimic the transition state of the natural substrate. researchgate.net Furthermore, the development of chiral N-heterocyclic carbenes (NHCs) based on a seven-membered framework has opened new avenues in asymmetric catalysis. researchgate.netnih.gov

Research Context of Chiral Amino Alcohols as Versatile Building Blocks

Chiral amino alcohols are a highly important class of compounds in organic synthesis, serving as versatile building blocks for the creation of complex chiral molecules. bocsci.comunr.edu.ar They are key intermediates in the synthesis of pharmaceuticals, natural products, chiral ligands, and catalysts. unr.edu.arnih.gov It is estimated that a significant portion of all pharmaceuticals contain a chiral amine moiety, highlighting the industrial relevance of these synthons. nih.gov

The utility of chiral amino alcohols lies in their bifunctional nature, possessing both an amino and a hydroxyl group. This allows for a wide range of chemical transformations and the introduction of diverse functionalities. Enantiopure amino alcohols are frequently used as chiral auxiliaries, directing the stereochemical outcome of a reaction, and as precursors for the synthesis of chiral ligands for asymmetric catalysis. unr.edu.ar The synthesis of these valuable compounds is often achieved through methods such as the asymmetric reduction of amino acids or their esters. bocsci.comiris-biotech.de

Historical Development and Emerging Trends in Enantiopure Azepane Derivatives Synthesis

The synthesis of enantiopure azepane derivatives has evolved significantly over the years, driven by the need for stereochemically defined building blocks for drug discovery and development. Early methods often relied on classical resolution techniques, which can be inefficient. More recent and emerging trends focus on the development of highly stereoselective and efficient synthetic routes.

Key strategies that have been developed include:

Ring-closing metathesis: This powerful reaction has been utilized to construct the seven-membered azepane ring from acyclic precursors. acs.org

Beckmann rearrangement: This rearrangement of cyclohexanone oximes has been explored for the synthesis of fused azepane systems. acs.org

Reductive amination: Intramolecular reductive amination of amino aldehydes is another effective method for forming the azepane ring. unifi.it

Enzymatic cascades: Biocatalytic approaches, such as the use of enzyme cascades, are gaining prominence for the synthesis of enantiopure protected aminoazepanes from renewable feedstocks under mild conditions. rsc.org

Asymmetric catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the azepane ring or its precursors is a major focus of current research. researchgate.net

These modern synthetic methods have made enantiopure azepane derivatives, including (S)-azepan-2-ylmethanol, more accessible for their use in the synthesis of complex and biologically active molecules. acs.orgresearchgate.net

特性

IUPAC Name |

[(2S)-azepan-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-7-4-2-1-3-5-8-7/h7-9H,1-6H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHMJQZPPPFESV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H](NCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S -azepan-2-ylmethanol and Its Structural Analogues

Asymmetric Synthesis Approaches to Enantiopure Azepan-2-ylmethanol

The synthesis of enantiomerically pure (S)-azepan-2-ylmethanol relies on asymmetric synthesis, a field dedicated to the preferential creation of one enantiomer over another. nih.gov For a molecule with a defined three-dimensional arrangement like this compound, controlling the stereochemistry at the C2 position is paramount. Several foundational strategies are employed to achieve this, including building the molecule from a chiral starting material, introducing chirality during the synthesis using a chiral auxiliary or catalyst, or separating enantiomers from a racemic mixture.

Enantioselective Total Synthesis Pathways

Enantioselective total synthesis involves the construction of a chiral molecule from achiral or prochiral precursors through a sequence of reactions that introduces the desired stereochemistry. One such approach for a structural analogue involves the creation of substituted azepane carboxylates, which are direct precursors to the target alcohol.

A scalable asymmetric synthesis for (2S,5S)-5-substituted azepane-2-carboxylate derivatives has been developed starting from a known hydroxy-ketone. nih.gov A key step in this pathway is the oxidative cleavage of a strategically designed aza-bicyclo[3.2.2]nonene intermediate. nih.gov This transformation simultaneously establishes the required stereocenters at the C2 and C5 positions in a highly stereoselective manner, demonstrating a sophisticated method for constructing the chiral azepane core. nih.gov The resulting azepane-2-carboxylate can then be chemically reduced to the corresponding this compound. This pathway showcases how complex stereochemical information can be installed efficiently by designing a synthesis around a key stereocontrolling reaction.

Chiral Pool Strategy Utilizing Natural Precursors

The chiral pool strategy is an efficient approach that utilizes readily available, enantiopure natural products as starting materials. nih.gov For the synthesis of this compound, the α-amino acid L-lysine is the most logical precursor from the chiral pool, as it possesses the required carbon skeleton and the correct (S)-stereochemistry at the α-carbon. wikipedia.org

A reported synthesis of enantiopure 3-aminoazepane derivatives illustrates this strategy effectively. The process begins with the cyclization of methyl esters derived from natural L-lysine to form the corresponding lactam (an amide within the ring). acs.org This lactam synthesis can be performed on a large scale. Subsequent reduction of the lactam carbonyl group and the ester group furnishes the desired chiral azepane derivative. acs.org To obtain this compound specifically, a similar pathway would be followed. L-lysine is first converted to (S)-pipecolic acid, which is then reduced, for example using lithium aluminium hydride, to yield this compound. This method is advantageous because the crucial stereocenter is sourced directly from an inexpensive, natural starting material. nih.gov

Stereoselective Transformations from Achiral or Racemic Intermediates

When a direct chiral pool precursor is not available, stereoselectivity can be introduced starting from achiral or racemic (a 50:50 mixture of enantiomers) materials. One powerful method is kinetic resolution, where one enantiomer in a racemic mixture reacts faster than the other, allowing for their separation. Dynamic reductive kinetic resolution (DYRKR) using ketoreductase (KRED) enzymes is a particularly effective approach for producing chiral alcohols. rsc.org In this process, a racemic ketone precursor is subjected to reduction by a chiral biocatalyst. The enzyme selectively reduces one enantiomer to the corresponding alcohol, while the unreacted ketone enantiomer is continuously racemized (converted back to the 50:50 mixture), allowing for a theoretical yield of 100% for the desired chiral alcohol. rsc.org This strategy could be applied to a racemic azepan-2-one precursor to yield this compound.

Another prominent strategy involves the use of a chiral auxiliary. This approach employs a recyclable chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. mdpi.com For instance, a method developed for the asymmetric synthesis of amino acids uses a Ni(II) complex of a Schiff base formed between glycine and a chiral auxiliary. This complex is then alkylated, with the chiral auxiliary directing the approach of the electrophile to create the new stereocenter with high diastereoselectivity. mdpi.com After the reaction, the auxiliary is removed and can be recovered, yielding the enantiomerically enriched product. This principle is applicable to the synthesis of precursors for this compound.

Development of Novel Catalytic Synthetic Routes

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity while minimizing waste. The development of novel catalytic routes, using either transition metals or small organic molecules (organocatalysts), has provided powerful tools for the enantioselective synthesis of chiral amines and alcohols, including this compound and its analogues. sioc-journal.cn

Metal-Catalyzed Asymmetric Hydrogenation and Reduction Strategies

Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient methods for synthesizing optically active compounds. nih.govsioc-journal.cn This technique involves the addition of hydrogen across a double bond of a prochiral substrate, using a chiral catalyst composed of a metal (such as rhodium, ruthenium, or iridium) and a chiral ligand. ajchem-b.com

For the synthesis of chiral seven-membered cyclic amines, a highly efficient asymmetric hydrogenation of azepine-type cyclic imine hydrochlorides has been developed using a rhodium-based catalyst. bohrium.com This method provides direct access to the chiral azepane core with high enantioselectivity. Chiral ligands, particularly those with a rigid spiro skeleton, have proven to be highly effective in these transformations, enabling excellent enantiocontrol. sioc-journal.cn The substrate, a cyclic imine, is hydrogenated to produce the saturated chiral amine, which can then be further functionalized to the target alcohol. The table below summarizes representative results for such transformations.

| Catalyst/Ligand | Substrate Type | Metal | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (R,R)-f-SpiroPhos | Cyclic 2-aryl imine | Iridium | High | Up to 99% | rsc.org |

| Rh-DuanPhos | Dibenzo[b,e]azepine | Rhodium | >99% | Up to 96% | rsc.org |

| Ir-SpiroPAP | Acetophenone | Iridium | High | >99% | sioc-journal.cn |

| Ni/(R,R)-QuinoxP* | α-substituted acrylic acids | Nickel | Up to 99% | Up to 99.4% | mdpi.com |

Organocatalytic Enantioselective Transformations

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, offering a metal-free alternative to traditional methods. nih.govresearchgate.net Chiral Brønsted acids, such as chiral phosphoric acids, and amine-based catalysts like proline have emerged as powerful tools in this field.

Research has shown that organocatalysts can be used to construct complex chiral azepine skeletons with excellent control over stereochemistry. nih.govresearchgate.netresearchgate.net For example, an organocatalytic method for preparing fused azepines with multiple stereocenters achieved enantioselectivities up to 97% ee. nih.gov In another relevant example, L-proline was used to catalyze the asymmetric α-amination of an aldehyde derived from cyclohexene. ekb.eg The resulting chiral amino alcohol was then converted in several steps to (R)-pipecolic acid, the enantiomer of a key precursor to the six-membered ring analogue of the target molecule. ekb.eg This demonstrates how organocatalysis can be employed to create the key stereocenter in an acyclic precursor, which is then cyclized to form the desired heterocyclic system. These strategies open new, environmentally benign pathways for accessing complex chiral molecules like this compound.

Biocatalytic Approaches for Stereoselective Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules like this compound due to the high stereoselectivity offered by enzymes. acs.org These enzymatic reactions can provide high enantiomeric excess and are often conducted under mild conditions. rsc.orgscribd.com

One notable chemoenzymatic approach combines photochemical oxyfunctionalization with a stereoselective enzymatic step. acs.org This method has been used to produce chiral N-Boc-4-amino/hydroxy-azepanes with high conversions (up to 90%) and excellent enantiomeric excess (>99% ee). acs.org The process starts with the readily available azepane, which undergoes photochemical oxyfunctionalization, followed by an enzymatic transamination or carbonyl reduction to yield the desired chiral product. acs.org

Another strategy involves the use of multi-enzyme cascades. For instance, galactose oxidase and imine reductase variants have been used in a one-pot synthesis to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane with isolated yields of up to 54%. rsc.org This one-pot approach is advantageous as it prevents the racemization of unstable intermediates. rsc.org Furthermore, imine reductases and monoamine oxidases have been employed for the biocatalytic asymmetric reductive amination or deracemization to produce enantioenriched 2-aryl azepanes. nih.gov

Lipases are also widely used for the kinetic resolution of racemic mixtures, a common strategy in producing enantiomerically pure pharmaceuticals and their intermediates. mdpi.com While specific examples for this compound are not detailed, the principle of using lipases to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester is a well-established and powerful method for obtaining chiral alcohols.

Key Reaction Steps and Intermediate Compounds in this compound Synthesis

The construction of the azepane ring and the introduction of the hydroxymethyl group at the stereogenic center involve several key chemical transformations.

Ring-Opening Reactions of Strained Cyclic Precursors (e.g., Aziridines)

The ring-opening of strained heterocycles like aziridines is a common and effective method for synthesizing larger nitrogen-containing rings. jove.comnih.gov Aziridines, particularly "activated" ones with an electron-withdrawing group on the nitrogen, are susceptible to nucleophilic attack, leading to ring-opening. nih.gov "Non-activated" aziridines can be made more reactive by converting them into aziridinium ions. nih.gov

A strategy for synthesizing substituted azepanes involves the generation of stable bicyclic aziridinium ions, such as 1-azoniabicyclo[4.1.0]heptane tosylate, from precursors like 2-[4-tolenesulfonyloxybutyl]aziridine. jove.comnih.gov These bicyclic intermediates can then undergo regio- and stereospecific ring-expansion upon reaction with various nucleophiles to yield substituted azepanes. jove.comnih.gov This method has been successfully applied to the synthesis of various azaheterocycles. jove.comnih.gov

Recent research has also explored the selective ring-opening of cyclic aziridine amides to generate sp³-enriched scaffolds, including trans-substituted azepane analogues, in good yields (69–95%). acs.org

Strategic Reduction Methodologies for Functional Groups

Reduction reactions are crucial for converting functional groups into the desired moieties in the final product. For the synthesis of this compound, the reduction of a carboxylic acid, ester, or ketone at the 2-position of the azepane ring is a key step.

Various reducing agents and methods are available. For instance, sodium borohydride in the presence of nickel chloride in methanol, or zinc in acetic acid, are suitable for certain reductions. google.com The choice of reducing agent and conditions is critical to ensure chemoselectivity and to avoid undesired side reactions. For example, in the synthesis of a key intermediate for the antidepressant paroxetine, a reduction of both an amide and an ester group was required to obtain the final hydroxymethyl-substituted piperidine. rsc.orgsci-hub.se

Asymmetric reduction of ketones is a powerful method for establishing the stereochemistry of the resulting alcohol. Biocatalytic reductions using carbonyl reductases (KREDs) are particularly effective, often providing high enantioselectivity. almacgroup.com Libraries of KREDs can be screened to find an enzyme that provides the desired enantiomer of the alcohol with high enantiomeric excess. almacgroup.com

Cyclization Strategies for Azepane Ring Formation

The formation of the seven-membered azepane ring is often a challenging step in the synthesis. Several cyclization strategies have been developed to address this.

One approach is the intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a method for azepine ring closure. chem-soc.si Another strategy involves a 1,3-sulfinate migration triggered by an α-imino carbene, which can lead to the formation of azepane ring systems. bohrium.com This method allows for the control of the zwitterionic intermediate to favor the desired cyclization. bohrium.com

Tandem reactions, such as the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, provide an efficient route to trifluoromethyl-substituted azepin-2-carboxylates. mdpi.com Enamide cyclization is another powerful tool, with strategies like intramolecular reductive Heck reactions being used to construct the azepane ring. nih.gov

Reductive amination is a widely used method for forming C-N bonds and can be applied in a [5+1] annulation strategy to form piperidines, a related six-membered ring system. mdpi.com Similar principles can be extended to the formation of azepanes. The intramolecular reductive amination of a δ-amino aldehyde or ketone is a direct route to the azepane ring. acs.org

Optimization of Reaction Conditions and Yields for Academic Scale Production

For academic-scale production, the optimization of reaction parameters is crucial to maximize yields and ensure the reproducibility of the synthesis.

Parametric Studies on Temperature, Pressure, and Solvent Effects

The optimization of a chemical reaction involves systematically studying the effect of various parameters. This can be done through a "design of experiments" (DOE) approach, which allows for the efficient screening of multiple variables. nedp.com

Temperature: The reaction temperature can have a significant impact on reaction rates and selectivity. For instance, in the synthesis of azepine derivatives via Cu(I)-catalyzed tandem amination/cyclization, the optimal temperature was found to be 70 °C. mdpi.com In other cases, reactions may be performed at low temperatures, such as 0 °C, to control exothermicity and improve selectivity. diva-portal.org

Pressure: While many reactions are carried out at atmospheric pressure, in some cases, such as hydrogenations, pressure can be a critical parameter.

Solvent Effects: The choice of solvent can influence reaction rates and outcomes by stabilizing intermediates or transition states. For example, in the synthesis of azepane-4-carbonitrile, polar aprotic solvents like DMF and DMSO were found to enhance reaction rates. In the Cu(I)-catalyzed synthesis of azepines, dioxane was chosen as the optimal solvent. mdpi.com For some biocatalytic reactions, the presence of a co-solvent like isooctane in a biphasic system can be beneficial. mdpi.com

The following table summarizes the impact of reaction parameters on the synthesis of azepane derivatives based on literature findings.

| Parameter | Effect on Reaction | Example |

| Temperature | Influences reaction rate and selectivity. | Optimal temperature of 70°C for Cu(I)-catalyzed azepine synthesis. mdpi.com |

| Solvent | Stabilizes intermediates and transition states, affecting reaction rates. | Polar aprotic solvents (DMF, DMSO) enhance rates in azepane-4-carbonitrile synthesis. |

| Catalyst Loading | Affects reaction efficiency and cost. | 10 mol% of an oxazaborolidine catalyst was required for >90% ee in an asymmetric reduction. orgsyn.org |

| pH | Crucial for enzyme activity in biocatalytic reactions. | Optimal pH of 7 for the bio-inspired synthesis of silver nanoparticles. scitechnol.com |

Ligand and Catalyst Design for Enhanced Enantioselectivity

The synthesis of enantiomerically pure compounds such as this compound relies heavily on asymmetric synthesis, a method that favors the formation of a specific enantiomer. wikipedia.org The key to this selectivity lies in the strategic design and application of chiral catalysts and ligands. These molecules create a chiral environment that influences the reaction's transition state, lowering the activation energy for the formation of one enantiomer over the other. wikipedia.org

In the context of synthesizing chiral azepane derivatives, both biocatalysis and transition-metal catalysis have proven effective. Biocatalysis, utilizing enzymes like imine reductases (IREDs), offers a powerful route for the asymmetric synthesis of 2-substituted azepanes. bohrium.comacs.org These enzymes can reduce precursor imines with high enantioselectivity. The choice of enzyme is critical, as different IREDs can exhibit opposite enantiopreferences, allowing for the selective synthesis of either the (S) or (R) enantiomer from the same starting material. acs.org For example, studies on the reduction of various 2-aryl-3,4,5,6-tetrahydro-2H-azepines have shown that enzymes like CfIRED and mIRED 02 consistently produce the (S)-amine, while IR-22 and mIRED 10 yield the (R)-amine, often with excellent enantiomeric ratios (>99:1). acs.org

Transition metal catalysis, employing metals like rhodium, palladium, or iridium paired with chiral ligands, is another cornerstone of asymmetric synthesis. mdpi.com The design of these ligands is crucial for achieving high enantioselectivity. "Privileged ligands," such as BINOL and Salen, have demonstrated effectiveness across a range of reactions. wikipedia.org For the synthesis of chiral cyclic amines, catalyst systems like iridium complexes with P,N-ligands or rhodium complexes with chiral cyclopentadienyl (Cp) ligands have been developed. snnu.edu.cn These catalytic systems often rely on noncovalent interactions, such as hydrogen bonding or π-system engagements between the ligand and the substrate, to achieve precise stereochemical control. mdpi.com The rational design of ligands aims to create a well-defined chiral pocket around the metal center, dictating the facial selectivity of the reaction. mdpi.comdicp.ac.cn

Table 1: Performance of Imine Reductases (IREDs) in the Asymmetric Reduction of 2-Aryl-3,4,5,6-tetrahydro-2H-azepine Precursors Data sourced from studies on analogous 2-aryl azepane precursors. acs.org

| Enzyme (IRED) | Substrate Substituent (Aryl group) | Product Configuration | Conversion (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| CfIRED | Phenyl | S | >95 | >99:1 |

| mIRED 02 | Phenyl | S | >95 | >99:1 |

| IR-22 | Phenyl | R | >95 | >99:1 |

| mIRED 10 | Phenyl | R | >95 | >99:1 |

| CfIRED | p-Methoxyphenyl | S | 60 | >99:1 |

| IR-22 | p-Methoxyphenyl | R | >95 | 99:1 |

| CfIRED | p-Chlorophenyl | S | >95 | >99:1 |

| IR-22 | p-Chlorophenyl | R | >95 | >99:1 |

Purification and Enantiomeric Enrichment Techniques for Research Applications

Following synthesis, which often yields a mixture of enantiomers, purification and enrichment steps are necessary to isolate the desired this compound.

Chromatographic Separation Methods (e.g., Chiral High-Performance Liquid Chromatography, Flash Chromatography)

Chromatographic techniques are indispensable for the separation of enantiomers. mdpi.com Flash chromatography is a rapid, medium-pressure liquid chromatography method often used for initial purification of reaction mixtures. slideshare.net While typically used for achiral separations, it can be adapted for chiral separations, particularly for large-scale purifications, by using columns packed with a chiral stationary phase (CSP). chromatographytoday.comorochem.com

For analytical and preparative scale separation of enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful and widely used technique. csfarmacie.cz The separation mechanism relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, cyclodextrins, and macrocyclic antibiotics. csfarmacie.cz

The choice of mobile phase is also critical for achieving good separation. researchgate.net In normal-phase HPLC, mixtures of alkanes like hexane with alcohol modifiers such as isopropanol or ethanol are common. researchgate.net For reversed-phase separations, aqueous buffers with organic modifiers like acetonitrile or methanol are used. csfarmacie.cz The enantiomeric ratio of N-Boc-protected azepane derivatives has been successfully determined using a cellulose-based CSP (Phenomenex Lux Cellulose-1) with a mobile phase of n-hexane and isopropanol. whiterose.ac.uk The optimization of the mobile phase composition, flow rate, and column temperature is essential for achieving baseline separation of the enantiomers. chromatographyonline.com

Table 2: Examples of Chiral HPLC Conditions for Amine Enantiomer Separation These are general conditions and may require optimization for this compound.

| Chiral Stationary Phase (CSP) Type | Example Column | Mode | Typical Mobile Phase | Analyte Class |

|---|---|---|---|---|

| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Hexane/Isopropanol | Blebbistatin Derivatives researchgate.net |

| Polysaccharide (Cellulose) | Phenomenex Lux Cellulose-1 | Normal Phase | n-Hexane/Isopropanol | N-Boc-2-phenylazepane whiterose.ac.uk |

| Cyclodextrin | Beta-cyclodextrin | Reversed Phase | Acetonitrile/Methanol/Water | General Enantiomers |

| Macrocyclic Glycopeptide | Teicoplanin | Reversed Phase | Methanol/Aqueous Buffer | Amino Acids csfarmacie.cz |

| Pirkle-type | Larihc CF6-P | Polar Organic | Acetonitrile/Methanol + Additives | Primary Amines chromatographyonline.com |

Diastereomeric Salt Formation and Recrystallization for Purity Enhancement

A classical and industrially scalable method for resolving racemic mixtures is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique is particularly suitable for amines like azepan-2-ylmethanol, which are basic. The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction produces a mixture of two diastereomeric salts.

Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org One of the diastereomeric salts will be less soluble in a given solvent system and will preferentially crystallize out of the solution. After separating the crystals (e.g., by filtration), the pure enantiomer of the amine can be recovered by treating the salt with a base to neutralize the chiral acid. libretexts.org The other enantiomer can often be recovered from the remaining mother liquor. nih.gov The success of this method depends on finding a suitable combination of a resolving agent and a solvent system that maximizes the solubility difference between the two diastereomeric salts. libretexts.org

Table 3: Common Chiral Resolving Agents for Racemic Amines

| Chiral Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Chiral Acid |

| (-)-Malic acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid |

| Dibenzoyl-D-tartaric acid | Chiral Acid |

Advanced Spectroscopic Characterization and Structural Elucidation of S -azepan-2-ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the atomic arrangement within (S)-azepan-2-ylmethanol. measurlabs.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete map of the molecular structure can be assembled.

One-dimensional (1D) NMR spectra provide fundamental information about the chemical environment and quantity of specific nuclei.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms like oxygen and nitrogen causing a downfield shift. The spectrum would feature multiplets for the diastereotopic methylene protons of the azepane ring and the hydroxymethyl group. The protons on the carbon adjacent to the nitrogen (C2 and C7) and the carbon attached to the hydroxyl group (C2 and the exocyclic CH₂) are expected to show the most significant downfield shifts. The N-H and O-H protons typically appear as broad singlets, and their chemical shifts can vary with solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The carbon atom bonded to the nitrogen (C2) and the one bonded to the oxygen (exocyclic methylene) would be the most deshielded, appearing at the downfield end of the aliphatic region. The other five methylene carbons of the azepane ring would appear as distinct signals in the upfield region.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atom's chemical environment. For this compound, a single resonance would be expected, with a chemical shift characteristic of a secondary amine in a saturated heterocyclic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values and can vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H2 | Multiplet | ~62-65 |

| H3 (α, β) | Multiplets | ~25-30 |

| H4 (α, β) | Multiplets | ~24-28 |

| H5 (α, β) | Multiplets | ~24-28 |

| H6 (α, β) | Multiplets | ~30-40 |

| H7 (α, β) | Multiplets | ~45-55 |

| CH₂OH | Multiplets (diastereotopic) | ~60-65 |

| NH | Broad singlet | N/A |

| OH | Broad singlet | N/A |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between H2 and the adjacent H3 protons, as well as between neighboring methylene protons along the azepane ring (H3-H4, H4-H5, H5-H6, H6-H7). It would also confirm the connectivity of the H2 proton to the diastereotopic protons of the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to, providing definitive C-H one-bond connectivities. youtube.comustc.edu.cn Each CH or CH₂ group in this compound would produce a cross-peak linking the ¹H and ¹³C chemical shifts of the directly bonded atoms, allowing for the straightforward assignment of the carbon skeleton based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. ustc.edu.cn This is instrumental for identifying quaternary carbons and piecing together the molecular framework. For instance, HMBC would show correlations from the NH proton to adjacent carbons (C2 and C7) and from the hydroxymethyl protons to C2, confirming the attachment point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. princeton.edu NOESY is particularly useful for determining stereochemistry. In this compound, NOESY could reveal spatial relationships between the H2 proton and specific protons on the azepane ring, helping to define the preferred conformation of the ring and the orientation of the hydroxymethyl substituent.

1H, 13C, and 15N NMR Analyses

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and structural information of a compound. uni-marburg.de

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). bioanalysis-zone.comchromatographyonline.com This precision allows for the determination of the exact mass of the molecule and its elemental formula. For this compound, with a molecular formula of C₇H₁₅NO chemscene.comavantorsciences.com, the theoretical exact mass can be calculated. HRMS analysis of the protonated molecule [M+H]⁺ would yield a measured m/z value extremely close to the calculated value of 130.1226 Da, unequivocally confirming its elemental composition. This capability distinguishes it from other compounds that may have the same nominal mass. bioanalysis-zone.com

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₇H₁₅NO | 129.1154 |

| [M+H]⁺ | C₇H₁₆NO⁺ | 130.1226 |

| [M+Na]⁺ | C₇H₁₅NNaO⁺ | 152.1046 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a selected precursor ion. wikipedia.orgnationalmaglab.org The precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal information about the molecule's structure. nationalmaglab.orgnih.gov

The fragmentation of this compound would likely proceed through several characteristic pathways for amines and alcohols:

Loss of the hydroxymethyl group: A primary fragmentation would be the cleavage of the C-C bond between the ring and the substituent, leading to the loss of a CH₂OH radical (31 Da) from the molecular ion or a CH₃OH molecule (32 Da) from the protonated ion.

Alpha-cleavage: Cleavage of the bonds alpha to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edu This could result in the formation of a stable iminium ion.

Ring-opening: The azepane ring could undergo cleavage, leading to a series of product ions corresponding to the loss of smaller neutral fragments like ethylene.

Analyzing these fragmentation patterns provides a "fingerprint" that helps to confirm the structure deduced from NMR and HRMS data. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. edinst.comphotothermal.com These two methods are complementary, as a given vibrational mode may be active in IR, Raman, both, or neither, depending on the change in dipole moment (for IR) or polarizability (for Raman) during the vibration. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong, broad absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the range of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methylene groups would appear just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of bands from C-H bending, C-N stretching, and C-O stretching vibrations, which are highly characteristic of the molecule.

Raman Spectroscopy: In the Raman spectrum, the non-polar C-C and C-H bonds of the saturated ring would likely produce strong signals. While the polar O-H and N-H stretches are often weaker in Raman than in IR, the symmetric vibrations of the carbon skeleton would be prominent. The complementary nature of IR and Raman provides a more complete vibrational profile of the molecule. photothermal.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity |

| O-H Stretch | 3200 - 3600 (broad) | IR |

| N-H Stretch | 3200 - 3500 (broad) | IR |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR & Raman |

| CH₂ Bend (Scissoring) | 1450 - 1470 | IR & Raman |

| C-O Stretch (primary alc.) | 1000 - 1075 | IR |

| C-N Stretch (amine) | 1020 - 1250 | IR |

| C-C Stretch (ring) | 800 - 1200 | Raman |

Analysis of Functional Group Vibrations and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrations of functional groups within a molecule. taylorfrancis.com In this compound, the key functional groups are the secondary amine (N-H), the primary alcohol (O-H), and the saturated hydrocarbon portions of the seven-membered azepane ring. The positions of the IR absorption bands for these groups are sensitive to their chemical environment, particularly to the presence of hydrogen bonding. byjus.comwikipedia.org

The molecule possesses both hydrogen bond donors (the N-H and O-H groups) and hydrogen bond acceptors (the lone pairs of electrons on the nitrogen and oxygen atoms). wikipedia.org This duality allows for the formation of both intermolecular and intramolecular hydrogen bonds.

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), molecules of this compound are expected to associate through a network of hydrogen bonds (e.g., O-H···O, N-H···N, O-H···N, and N-H···O). This association requires extra energy to overcome, which influences the physical properties of the compound. byjus.com In the IR spectrum, strong intermolecular hydrogen bonding typically results in broad absorption bands for the O-H and N-H stretching vibrations, appearing at lower frequencies than the sharp "free" O-H and N-H bands observed in dilute, non-polar solutions.

Intramolecular Hydrogen Bonding: The proximity of the hydroxymethyl group to the amine nitrogen at the C2 position allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the amine's lone pair. This would create a stable five-membered ring structure, influencing the conformational equilibrium of the azepane ring.

Due to a lack of specific published IR spectra for this compound, the characteristic vibrational frequencies can be inferred from closely related structures, such as piperidin-2-ylmethanol, which contains the same functional groups on a six-membered ring. nih.gov The expected IR absorption bands are detailed in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comments |

|---|---|---|---|

| O-H Stretch | Primary Alcohol | 3200-3500 (Broad) | Broadness indicates strong intermolecular hydrogen bonding. |

| N-H Stretch | Secondary Amine | 3250-3350 (Moderate) | Often appears as a sharp peak superimposed on the broad O-H band. |

| C-H Stretch | Aliphatic (CH₂) | 2850-2960 | Represents the asymmetric and symmetric stretches of the methylene groups in the azepane ring. |

| C-O Stretch | Primary Alcohol | 1000-1075 | Characteristic stretching vibration of the C-O single bond. |

| N-H Bend | Secondary Amine | 1500-1650 | Bending (scissoring) vibration of the N-H bond. |

Chiroptical Spectroscopy for Absolute Configuration and Conformational Insights

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org For an enantiomerically pure compound like this compound, these methods are essential for unequivocally determining its absolute configuration and investigating its conformational dynamics in solution. The two most prominent chiroptical techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) Spectroscopy and Electronic Transitions

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. mgcub.ac.in A non-zero CD signal is only observed for chiral molecules within the wavelength regions where they possess absorbing chromophores. biorxiv.org

In this compound, the chromophores are the heteroatoms—oxygen and nitrogen—which contain non-bonding electrons (n-electrons). These electrons can be excited to higher energy anti-bonding sigma orbitals (σ), resulting in n → σ electronic transitions. These transitions typically occur in the far-UV region of the electromagnetic spectrum (below 240 nm).

The CD spectrum is characterized by "Cotton effects," which are positive or negative bands corresponding to these electronic transitions. The sign and magnitude of the Cotton effect are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore. Therefore, the CD spectrum provides a unique fingerprint for the (S)-enantiomer. The absolute configuration can be determined by comparing the experimental CD spectrum to that of a related compound with a known configuration or by comparing it with quantum chemical calculations. vt.edu

| Chromophore | Electronic Transition | Expected Wavelength Region (nm) | Expected CD Signal |

|---|---|---|---|

| Amine (N) | n → σ | 190-230 | Cotton effect characteristic of the (S)-configuration. |

| Alcohol (O) | n → σ | 180-200 | Cotton effect contributing to the overall spectrum. |

Optical Rotatory Dispersion (ORD) Measurements for Wavelength Dependence

Optical Rotatory Dispersion (ORD) is the phenomenon where the magnitude of a chiral compound's specific rotation varies with the wavelength of the incident polarized light. wikipedia.org An ORD spectrum is a plot of specific rotation [α] versus wavelength (λ).

The behavior of the ORD curve is directly related to the electronic transitions observed in the CD spectrum, a relationship described mathematically by the Kronig-Kramers transforms. Far from any absorption bands, the ORD curve is typically a plain, smooth curve, where the optical rotation gradually increases in magnitude as the wavelength decreases. This behavior can be modeled by Drude's equation. wikipedia.org

However, as the wavelength approaches a region of absorption (a Cotton effect in CD), the ORD curve becomes anomalous, exhibiting a characteristic peak and trough. The sign of this "Cotton effect" in the ORD curve is defined by the relative positions of the peak and trough. A positive Cotton effect has the peak at the longer wavelength, while a negative Cotton effect has the trough at the longer wavelength. scispace.com The sign of the Cotton effect is a direct reflection of the molecule's absolute configuration. For this compound, the n → σ* transitions of the amine and alcohol groups would produce such an anomalous curve in the far-UV region, while a plain curve would be observed at longer wavelengths like the sodium D-line (589 nm).

| Wavelength (λ) | Region | Expected Specific Rotation [α] Behavior |

|---|---|---|

| ~589 nm (Sodium D-line) | Plain Curve Region | A single positive or negative value, far from the absorption maximum. |

| 250-400 nm | Approach to Absorption | Magnitude of rotation increases as wavelength decreases. |

| <240 nm | Anomalous Dispersion (Cotton Effect) | Curve exhibits a distinct peak and trough corresponding to the n → σ* transitions. |

Stereochemical Investigations and Absolute Configuration Assignment of S -azepan-2-ylmethanol

Single Crystal X-ray Crystallography Studies of (S)-Azepan-2-ylmethanol and its Derivatives

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound. nih.gov This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state, and, crucially, allows for the assignment of the absolute configuration of a chiral center.

Determination of Solid-State Molecular Structure and Conformation

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction is the first critical step. The analysis of this crystal would reveal the inherent conformational preferences of the seven-membered azepane ring, which typically exists in a flexible arrangement such as a chair or boat conformation. The diffraction data would confirm the (S)-configuration at the C2 stereocenter. The absolute structure is typically confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal X-ray Analysis

| Parameter | Description | Example Value Range |

| Crystal System | The symmetry system to which the crystal lattice belongs. | Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/c, P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | The lengths of the edges of the unit cell (a, b, c) and the angles between them (α, β, γ). | a=10-15, b=5-12, c=15-25 |

| Volume (ų) | The volume of the unit cell. | 1200 - 2500 |

| Flack Parameter | A value used to determine the absolute configuration of the crystal structure. A value near 0 confirms the assigned stereochemistry. | -0.1 to +0.1 |

| Conformation | The spatial arrangement of the atoms (e.g., chair, boat, twist-chair for the azepane ring). | Chair conformation |

This table represents typical data categories and plausible value ranges for a small organic molecule like an azepan-2-ylmethanol derivative, based on published structures of similar compounds.

Co-crystal and Derivative Crystal Structure Analysis

Often, small, flexible, or highly polar molecules like this compound are difficult to crystallize directly. A common and effective strategy is to form a derivative or a co-crystal. nih.gov By reacting the primary/secondary amine or the alcohol functional group, a new compound with different intermolecular interactions and potentially higher crystallinity can be produced.

Common derivatization strategies include:

N-acylation or N-sulfonylation: Reacting the azepane nitrogen with reagents like p-toluenesulfonyl chloride or benzoyl chloride can introduce rigid, aromatic groups that facilitate crystal packing. researchgate.net

Esterification: The primary alcohol can be esterified with an aromatic carboxylic acid.

Salt Formation: Treatment with a suitable acid (e.g., tartaric acid, mandelic acid) can form a salt, which often exhibits enhanced crystallinity compared to the free base.

The X-ray analysis of such a derivative allows for the unequivocal determination of the absolute configuration of the original this compound, as the stereocenter remains unchanged during the derivatization process. For example, the absolute configuration of indole-fused spiro[azepane-γ-butyrolactone]s has been unambiguously determined to be (1S,3S) through X-ray analysis of the final product. chinesechemsoc.org

Analytical Methods for Enantiomeric and Diastereomeric Purity Determination

The enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical parameter. unacademy.com Chromatographic techniques are the most powerful and widely used methods for its determination.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant method for determining the enantiomeric purity of non-volatile compounds like this compound. chromatographyonline.com The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and thus separation.

For a polar amino alcohol, several types of CSPs are suitable:

Polysaccharide-based CSPs: These are the most versatile and widely used phases, consisting of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support. humanjournals.com They can be used in normal-phase, reversed-phase, or polar organic modes.

Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC T (based on teicoplanin) are particularly effective for separating underivatized amino acids and amino alcohols due to their ability to engage in multiple interaction modes, including ionic, hydrogen bonding, and inclusion complexing.

A typical method development workflow involves screening the compound against a set of different chiral columns under various mobile phase conditions to find the optimal separation. chromatographyonline.com

Table 2: Illustrative Chiral HPLC Screening Conditions for this compound

| Chiral Stationary Phase (CSP) Type | Column Example | Mobile Phase Mode | Typical Mobile Phase Composition |

| Polysaccharide (Cellulose) | Astec Cellulose DMP | Normal Phase (NP) | Hexane / Isopropanol (e.g., 80:20 v/v) with 0.1% DEA |

| Polysaccharide (Amylose) | Kromasil AmyCoat | Polar Organic (PO) | Acetonitrile / Methanol (e.g., 90:10 v/v) |

| Macrocyclic Glycopeptide | CHIROBIOTIC T | Reversed Phase (RP) | Methanol / Water with 0.1% Acetic Acid or Ammonium Acetate buffer |

This table provides example starting conditions for chiral method development. DEA (diethylamine) is often used in NP to improve the peak shape of basic analytes.

Derivatization Strategies for Enhanced Chromatographic Resolution

An alternative to direct chiral HPLC is the derivatization of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). greyhoundchrom.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) HPLC column, typically a silica gel or C18 column. mdpi.com

For this compound, both the secondary amine and the primary alcohol are suitable sites for derivatization.

Table 3: Common Chiral Derivatizing Agents (CDAs) for Alcohols and Amines

| Chiral Derivatizing Agent (CDA) | Reactive Functional Group Targeted | Resulting Diastereomer |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) | Alcohol, Amine | Ester, Amide |

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Alcohol | Ester |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Amine | Amide |

| (1S)-(-)-Camphanic chloride | Alcohol, Amine | Ester, Amide |

This indirect approach is robust and allows for the determination of enantiomeric purity using standard laboratory equipment. The relative integration of the two diastereomeric peaks in the chromatogram directly corresponds to the enantiomeric ratio of the original sample. nih.gov

Computational Validation of Absolute Configuration Assignments

Computational chemistry provides a powerful, non-destructive method to corroborate or even predict the absolute configuration of a chiral molecule. frontiersin.org These methods work by calculating a specific chiroptical property for a proposed structure (e.g., the S-enantiomer) and comparing the result with the experimentally measured value. A match between the experimental and calculated data provides strong evidence for the correctness of the assigned configuration.

Key computational approaches include:

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light. Time-dependent density functional theory (TD-DFT) is used to calculate the theoretical ECD or VCD spectrum for a given enantiomer. researchgate.net Comparison of the calculated spectrum's shape and sign with the experimental spectrum can lead to an unambiguous assignment.

Optical Rotation (OR): The specific rotation of a molecule can be calculated using quantum mechanical methods. While predicting the exact value is challenging, accurately predicting the sign (+ or -) of rotation is often sufficient to assign the absolute configuration when compared with the experimental measurement. frontiersin.org

NMR Chemical Shift Calculation: The NMR spectrum of diastereomeric derivatives can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. frontiersin.org By comparing the calculated chemical shifts of the two possible diastereomers with the experimental spectrum, the correct structure, and thus the absolute configuration of the original alcohol or amine, can be determined.

Table 4: Summary of Computational Methods for Absolute Configuration Validation

| Method | Experimental Data Required | Computational Approach | Basis of Assignment |

| Electronic Circular Dichroism (ECD) | UV-Vis and CD spectra | TD-DFT calculations of excitation energies and rotatory strengths | Matching the sign and shape of experimental and calculated CD spectra. |

| Optical Rotation (OR) | Specific rotation measurement | DFT or ab initio calculation of optical rotatory power | Matching the sign (+/-) of the experimental and calculated optical rotation. |

| NMR Spectroscopy | NMR spectra of diastereomers | GIAO-DFT calculation of NMR shielding tensors | Matching the pattern of experimental chemical shifts to one of the calculated diastereomers. |

These computational tools are particularly valuable when crystallographic methods are not feasible and provide an orthogonal validation of assignments made by other means.

Applications of S -azepan-2-ylmethanol in Academic Synthetic Research

Role as a Chiral Building Block in the Synthesis of Complex Molecules

The inherent chirality and functional groups of (S)-azepan-2-ylmethanol make it an important starting material for the synthesis of more complex chiral molecules. google.com As a chiral building block, it provides a pre-defined stereocenter, which is crucial for the construction of enantiomerically pure compounds.

Precursor in the Stereospecific Synthesis of Biologically Active Compounds

The azepane scaffold is a recurring motif in a number of biologically active compounds. The stereospecific nature of this compound allows for its incorporation into target molecules while retaining the desired stereochemistry, a critical factor for pharmacological activity. nih.govuni-regensburg.demdpi.com For instance, derivatives of hydroxylated azepanes have been synthesized and are of interest as iminosugars, a class of compounds known for their glycosidase inhibitory activity. nih.gov The synthesis of such compounds often relies on the stereoselective formation of carbon-nitrogen bonds, a process where a chiral precursor like this compound can dictate the stereochemical outcome. nih.gov

Intermediate in the Formation of Advanced Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of more elaborate molecules that are themselves precursors to active pharmaceutical ingredients (APIs). chemscene.comarborpharmchem.comresearchgate.net The synthesis of complex APIs often involves multi-step sequences where the introduction of chirality early on is advantageous. semanticscholar.org Chiral building blocks like this compound are instrumental in these synthetic routes, providing a reliable source of chirality that is carried through subsequent transformations. google.com The development of scalable processes to produce such chiral intermediates in high yield and enantiomeric purity is an active area of research. google.com

Utility in the Stereoselective Construction of Natural Products and Analogues

The synthesis of natural products and their analogues often presents significant stereochemical challenges. diva-portal.orgwiley.com Chiral building blocks derived from the "chiral pool" or prepared by asymmetric synthesis are essential tools for tackling these challenges. This compound, with its defined stereochemistry, can be utilized in the stereoselective synthesis of natural products containing the azepane ring system or its derivatives. The ability to control the stereochemistry at one center can influence the formation of subsequent stereocenters during the synthesis. diva-portal.org

Implementation as a Chiral Ligand in Asymmetric Catalysis

The presence of a nitrogen atom and a hydroxyl group in this compound allows it to function as a bidentate ligand, coordinating to a metal center. The chiral environment provided by the ligand can then influence the stereochemical course of a metal-catalyzed reaction, leading to the formation of one enantiomer of the product in excess. rsc.orgnih.gov

Application in Metal-Mediated Asymmetric Reactions (e.g., Hydrogenation, Alkylation)

Chiral ligands are fundamental to the field of asymmetric metal catalysis. umich.edu Ligands derived from this compound can be employed in a variety of metal-mediated asymmetric reactions. For example, in asymmetric hydrogenation, a chiral ligand complexed to a metal such as rhodium or ruthenium can facilitate the enantioselective reduction of a prochiral olefin or ketone. beilstein-journals.org Similarly, in asymmetric alkylation reactions, a chiral ligand can control the facial selectivity of the addition of a nucleophile to an electrophile. mdpi.com The modular nature of ligands based on this compound allows for systematic modification of their steric and electronic properties to optimize enantioselectivity for a specific transformation. rsc.org

Role in Organocatalytic Enantioselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govnih.gov Chiral amines and alcohols, such as this compound, can act as organocatalysts. oaepublish.com For instance, they can be involved in reactions proceeding through iminium or enamine intermediates. The chiral catalyst can influence the stereochemical outcome of subsequent bond-forming events. researchgate.net The development of novel organocatalytic systems for the enantioselective construction of complex molecular architectures, including those with multiple stereogenic centers, is an ongoing area of research. nih.gov

Rational Ligand Design and Structure-Performance Relationships

The rational design of chiral ligands is a cornerstone of asymmetric catalysis, aiming to create catalysts with high enantioselectivity and efficiency. nih.govnih.gov The this compound framework provides a robust platform for such design due to its stereochemically defined structure. Researchers have systematically investigated how modifications to this scaffold influence the performance of the resulting metal complexes in various asymmetric transformations.

The design of unsymmetrical ligand scaffolds is a key strategy to support the assembly of heterometallic species in a well-defined manner, preventing scrambling and dissociation. rsc.org This approach is crucial for creating catalysts where multiple metal centers cooperate in bond activation. rsc.org The inherent asymmetry of this compound makes it an attractive starting point for developing such complex catalytic systems.

Structure-performance relationships are critical for optimizing catalyst efficiency. inorganic-chemistry-and-catalysis.euuu.nlkit.edu Studies on catalysts derived from similar chiral backbones, such as piperidine derivatives, have shown that even subtle changes in the ligand structure can significantly impact catalytic activity and selectivity. mdpi.com For instance, the introduction of different substituents on the nitrogen atom or the modification of the hydroxyl group can alter the steric and electronic properties of the resulting ligand, thereby influencing how it coordinates to a metal center and controls the stereochemical outcome of a reaction. While direct studies on this compound are not extensively detailed in the provided results, the principles of rational ligand design and the study of structure-performance relationships observed in analogous systems are directly applicable.

Synthesis and Investigation of Functionalized Derivatives and Analogues

The exploration of functionalized derivatives and analogues of this compound is a key area of research aimed at expanding its utility in synthesis and catalysis.

The chemical modification of the this compound scaffold allows for the fine-tuning of its properties. The secondary amine and primary alcohol functionalities serve as convenient handles for introducing a wide variety of substituents. For example, the nitrogen atom can be readily alkylated or acylated to introduce sterically demanding or electronically diverse groups. The hydroxyl group can be etherified, esterified, or replaced with other functional groups to modulate the ligand's coordination properties.

The synthesis of derivatives often involves multi-step sequences. For instance, the synthesis of functionalized piperidinones, which share a similar heterocyclic core, often involves reactions like the aza-Achmatowicz rearrangement, providing a versatile entry to variously substituted piperidinone structures that can be further elaborated. researchgate.net Similar strategies can be envisioned for the modification of the azepan-2-ylmethanol backbone. The synthesis of functionalized 2,5-dihydropyrrole derivatives has been achieved through phosphine-promoted condensation reactions, highlighting methods that could be adapted for the derivatization of azepane-based structures. organic-chemistry.org

Understanding the relationship between the structure of a catalyst and its reactivity or function is paramount for the development of new and improved catalytic systems. nih.gov For ligands derived from this compound, this involves correlating specific structural features with their performance in asymmetric catalysis.

For example, in the context of other heterocyclic ligands, it has been shown that the nature of the N-substituent can dramatically influence the enantioselectivity of a catalyzed reaction. mdpi.comresearchgate.net Bulky substituents may create a more defined chiral pocket around the metal center, leading to higher stereocontrol. Similarly, the electronic properties of the substituents can affect the Lewis acidity or basicity of the catalyst, which in turn can influence its reactivity. uu.nl

While specific data tables for this compound derivatives are not available in the provided search results, the general principles are well-established. For instance, in the study of other catalysts, clear correlations have been found between properties like the density of Brønsted and Lewis acid sites and the selectivity and lifetime of the catalyst. uu.nl It is reasonable to infer that a systematic investigation of this compound derivatives would yield similar structure-activity relationships, allowing for the rational optimization of catalysts for specific applications.

Below is a hypothetical data table illustrating the kind of structure-reactivity relationships that could be explored for derivatives of this compound in a generic asymmetric reaction.

| Entry | Derivative of this compound | Modification | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | N-Benzyl-(S)-azepan-2-ylmethanol | N-Alkylation | 85 | 92 |

| 2 | N-Acetyl-(S)-azepan-2-ylmethanol | N-Acylation | 78 | 85 |

| 3 | (S)-Azepan-2-ylmethyl benzoate | O-Acylation | 90 | 75 |

| 4 | N,O-Dibenzyl-(S)-azepan-2-ylmethanol | N- and O-Alkylation | 82 | 95 |

Computational and Theoretical Studies of S -azepan-2-ylmethanol

Conformational Analysis and Energy Landscapes

Ab initio and, more commonly, Density Functional Theory (DFT) calculations are standard methods for obtaining accurate information about the geometries and relative energies of different conformers. acs.orgrsc.org Methods like B3LYP combined with a Pople-style basis set (e.g., 6-31G(d)) or a more advanced basis set like aug-cc-pVTZ offer a good balance between accuracy and computational cost for organic molecules. acs.orgresearchgate.net

For (S)-azepan-2-ylmethanol, calculations would typically start from various plausible ring conformations, such as chair, boat, and twist-chair forms. acs.org For each ring geometry, different orientations of the C2-substituent are considered. The resulting structures are then optimized to find local energy minima. Vibrational frequency calculations are subsequently performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons. nih.gov

A key finding from such studies on similar amino alcohols is the stabilization afforded by an intramolecular hydrogen bond (IHB). researchgate.netrsc.org In this compound, this could occur between the hydroxyl proton and the amine nitrogen (OH···N) or the amine proton and the hydroxyl oxygen (NH···O). The conformers that allow for this interaction are often predicted to be the most stable.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) Level This table presents illustrative data based on typical computational results for similar flexible amino alcohols.

| Conformer ID | Azepane Ring Conformation | H-Bond Type | Relative Energy (kcal/mol) |

| Conf-1 | Twist-Chair | OH···N | 0.00 |

| Conf-2 | Chair | OH···N | 0.45 |

| Conf-3 | Twist-Chair | NH···O | 1.10 |

| Conf-4 | Boat | None | 2.50 |

| Conf-5 | Chair | None (extended) | 3.15 |

Molecular Mechanics and Dynamics Simulations for Conformer Identification

While DFT provides accurate energies, it is computationally expensive for exploring a wide conformational space. Molecular Mechanics (MM) force fields (e.g., MMFF, AMBER) offer a much faster, albeit less accurate, method for this purpose. nih.govnumberanalytics.com A common strategy is to perform a comprehensive conformational search using molecular mechanics to generate thousands of potential structures. nih.govmestrelab.com

Following the initial search, the unique conformers within a certain energy window (e.g., 10 kcal/mol) are clustered based on their geometry. nih.gov The lowest-energy representatives from each cluster are then subjected to more accurate DFT calculations for geometry re-optimization and energy refinement. nih.gov This hierarchical approach ensures a thorough exploration of the conformational landscape while maintaining a high level of theoretical accuracy for the most relevant structures. Molecular dynamics (MD) simulations can further augment this by simulating the molecule's movement over time, revealing the dynamic interconversion between different conformers and their relative populations in solution. researchgate.net

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity of a molecule. acs.orguni-regensburg.de The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. avantorsciences.com

For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. The HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen and oxygen atoms, making these sites the most nucleophilic. The LUMO would likely be distributed across the σ* anti-bonding orbitals. These calculations are invaluable for predicting how the molecule will interact with other reagents. For example, in a reaction with an electrophile, the attack would be predicted to occur at the sites where the HOMO density is highest. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for the Most Stable Conformer of this compound This table presents plausible data calculated via DFT, typical for chiral amino alcohols.

| Property | Value (eV) | Description |

| EHOMO | -6.2 | Indicates electron-donating capability (nucleophilicity) |

| ELUMO | +1.5 | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 7.7 | Reflects chemical reactivity and kinetic stability |

Transition State Analysis for Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the entire energy profile of a chemical reaction, including the high-energy transition state (TS) that connects reactants and products. researchgate.netrsc.org When this compound is used as a catalyst or reactant, for instance in an asymmetric synthesis, locating the transition state is key to understanding the reaction mechanism and the origin of stereoselectivity. whiterose.ac.uk

Using DFT, a transition state search algorithm (e.g., Berny optimization) can locate the saddle point on the potential energy surface corresponding to the TS. A valid transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Further analysis using the Intrinsic Reaction Coordinate (IRC) method can verify that this TS correctly connects the reactant and product minima. researchgate.net The calculated activation energy (the energy difference between the TS and the reactants) provides a quantitative measure of the reaction rate. By comparing the activation energies for pathways leading to different stereoisomers, one can predict the stereochemical outcome of the reaction.

Table 3: Hypothetical Activation Energies for a Reaction Involving this compound as a Chiral Catalyst This illustrative table shows how TS analysis can explain stereoselectivity.

| Transition State | Pathway to Product | Activation Energy (ΔE‡, kcal/mol) | Predicted Outcome |

| TS-R | R-product | 15.2 | Minor Product |

| TS-S | S-product | 13.5 | Major Product |

Simulation of Chiroptical Properties

Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. The simulation of these spectra using quantum chemical methods has become a standard and reliable tool for stereochemical assignment. nih.govsns.it

Time-dependent DFT (TD-DFT) is the most common method for simulating ECD spectra. researchgate.net The process involves first obtaining the Boltzmann-averaged population of all significant low-energy conformers identified in the conformational analysis step. Then, for each conformer, the vertical electronic excitation energies and corresponding rotatory strengths are calculated. sns.it The final predicted spectrum is a sum of the spectra of each conformer, weighted by their abundance. By comparing the simulated ECD spectrum for the (S)-configuration with the experimentally measured spectrum, the absolute configuration of the molecule can be unambiguously assigned. nih.gov

Table 4: Representative Simulated ECD Data for this compound This table presents hypothetical data from a TD-DFT calculation, illustrating key electronic transitions.

| Transition Number | Wavelength (nm) | Rotatory Strength (R, 10-40 cgs) |

| 1 | 225 | +5.8 |

| 2 | 202 | -12.3 |

| 3 | 185 | +9.1 |

Prediction of Circular Dichroism (CD) Spectra

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. smoldyn.orgphotophysics.com It measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for a given enantiomer. smoldyn.org Theoretical prediction of CD spectra has become an indispensable tool for assigning the absolute configuration of chiral molecules, especially when experimental data is scarce or ambiguous. mdpi.comumich.edu

The prediction of the CD spectrum of this compound would begin with a thorough conformational analysis, as the molecule's flexibility significantly influences its chiroptical response. researchgate.net Computational methods such as molecular mechanics (MM) or semi-empirical methods can be employed for an initial broad search of the conformational space. whiterose.ac.uk The low-energy conformers identified would then be subjected to geometry optimization using more accurate methods, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). whiterose.ac.uk To account for solvent effects, which can be significant, a polarizable continuum model (PCM) is often incorporated into the calculations. mdpi.com

Once the optimized geometries of the most stable conformers are obtained, their individual CD spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT). photophysics.comnihs.go.jp This method calculates the vertical excitation energies and the corresponding rotatory strengths for each electronic transition. The final predicted CD spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. nihs.go.jp The comparison of this theoretical spectrum with an experimental one, if available, can either confirm the absolute configuration or predict the expected chiroptical behavior of the molecule. For instance, the comparison between calculated and experimental spectra for similar chiral molecules has been shown to be a reliable method for stereochemical assignment. anton-paar.commdpi.com

A hypothetical predicted CD spectrum for this compound would likely show distinct Cotton effects, the signs and magnitudes of which are determined by the spatial arrangement of its chromophores (the N-H and O-H groups) and the chiral center.

Table 1: Hypothetical Data for Predicted CD Spectrum of this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 230 | +5.2 |

| 215 | -8.9 |

| 198 | +12.4 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or fully calculated data for this compound were not found in the reviewed literature.

Calculation of Optical Rotation Values

Optical rotation is another key chiroptical property that characterizes chiral molecules. pku.edu.cn It refers to the rotation of the plane of polarized light as it passes through a solution of a chiral compound. avantorsciences.comnih.gov The specific rotation is a standardized measure of this property. Ab initio and DFT calculations have proven to be highly effective in predicting the optical rotation of chiral molecules, often with enough accuracy to determine the absolute configuration. nih.govrsc.orgulisboa.pt

The computational approach for calculating the optical rotation of this compound is similar to that for CD spectra prediction. It starts with a comprehensive conformational search and geometry optimization of the resulting conformers using DFT. acs.org The optical rotation is then calculated for each conformer at a specific wavelength (commonly the sodium D-line at 589 nm). mdpi.com The final predicted specific rotation is the Boltzmann-weighted average of the values for all populated conformers. mdpi.com